molecular formula C14H10BrNO2 B11982878 (E)-1-(5-bromo-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one

(E)-1-(5-bromo-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one

Katalognummer: B11982878
Molekulargewicht: 304.14 g/mol
InChI-Schlüssel: GXHGAHVWGLLXOX-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxyacetophenone and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbon-carbon double bond can be reduced to form a saturated ketone.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxybenzoic acid or 5-bromo-2-hydroxyacetophenone.

    Reduction: Formation of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)propan-1-one.

    Substitution: Formation of derivatives such as 5-azido-2-hydroxyphenyl or 5-thio-2-hydroxyphenyl compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism by which (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or microorganisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-1-(2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one: Lacks the bromine atom, which may affect its biological activity.

    (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one: Contains a chlorine atom instead of bromine, which may result in different reactivity and properties.

    (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-pyridinyl)-2-propen-1-one: The position of the pyridinyl group is different, potentially altering its chemical behavior.

Uniqueness

The presence of the bromine atom and the specific positioning of the hydroxyl and pyridinyl groups in (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one contribute to its unique chemical properties and potential applications. These structural features may enhance its reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C14H10BrNO2

Molekulargewicht

304.14 g/mol

IUPAC-Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H10BrNO2/c15-10-4-6-13(17)12(9-10)14(18)7-5-11-3-1-2-8-16-11/h1-9,17H/b7-5+

InChI-Schlüssel

GXHGAHVWGLLXOX-FNORWQNLSA-N

Isomerische SMILES

C1=CC=NC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O

Kanonische SMILES

C1=CC=NC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.